tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a 6-azaspiro[3.5]nonane core, a hydroxymethyl (-CH₂OH) substituent at the 2-position, and a tert-butyl carboxylate protecting group. This structure combines conformational rigidity from the spiro system with reactive functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis often involves multi-step protocols, such as Mitsunobu reactions or coupling strategies, as demonstrated in its use for derivatizing complex pharmacophores in Reference Example 107 of EP 4,374,877 A2 .
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-6-4-5-14(10-15)7-11(8-14)9-16/h11,16H,4-10H2,1-3H3 |
InChI Key |
FJHCWHSLMSXKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2,7-Diazaspiro[3.5]nonane + tert-butyl chloroformate + base (e.g., triethylamine) in dichloromethane, 0°C to room temperature | Boc-protection of the nitrogen atom to form tert-butyl carbamate intermediate | High yield, mild conditions |
| 2 | Introduction of hydroxymethyl group via reduction or substitution | Hydroxymethylation at 2-position, often by reduction of aldehyde intermediate or nucleophilic substitution | Moderate to high yield |
| 3 | Purification by chromatography or crystallization | Isolation of pure tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate | Purity >95% |
Alternative Synthetic Routes from Patent Literature
A related synthetic method for azaspiro intermediates involves:
- Cyclization Reaction: Reacting bis(2-chloroethyl) ether (or analogs) with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase transfer catalysis and iodide salts at 70–100°C for 10–24 hours to form a 7-oxo-2-azaspiro[3.5]nonane intermediate.
- Reduction: Subsequent reduction of the 7-oxo intermediate using lithium aluminum hydride in tetrahydrofuran at -10°C to room temperature, followed by work-up and purification through alumina chromatography to yield the refined azaspiro compound.
- Protection: The resulting amine can be protected by tert-butyl chloroformate to afford the tert-butyl carbamate derivative.
This route yields 56.3–82.6% overall and is scalable for industrial applications.
Reaction Conditions and Mechanistic Insights
| Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | tert-butyl chloroformate, base (e.g., triethylamine) | Dichloromethane | 0°C to RT | 1–4 h | Protects nitrogen, prevents side reactions |
| Cyclization (Patent route) | bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, phase transfer catalyst, KI | DMF | 70–100°C | 10–24 h | Forms spirocyclic core |
| Reduction | Lithium aluminum hydride | Tetrahydrofuran | -10°C to RT | 4–8 h | Reduces keto to hydroxymethyl group |
| Purification | Chromatography or crystallization | - | - | - | Ensures product purity |
The Boc protection stabilizes the nitrogen center, while the cyclization forms the spirocyclic ring system. Reduction converts carbonyl intermediates to hydroxymethyl functionalities essential for biological activity.
Chemical Reactions and Transformations
This compound can undergo:
- Oxidation: Hydroxymethyl group oxidized to carboxylic acid using potassium permanganate.
- Reduction: Further reduction to alcohol derivatives using lithium aluminum hydride.
- Substitution: Nucleophilic substitution at the tert-butyl ester under basic conditions to introduce other functional groups.
These transformations enable the compound’s use as a versatile intermediate in complex molecule synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Scale |
|---|---|---|---|---|---|
| Boc Protection Route | 2,7-Diazaspiro[3.5]nonane | tert-butyl chloroformate, base | DCM, 0°C to RT | High | Lab and industrial |
| Cyclization and Reduction (Patent) | bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal | Phase transfer catalyst, KI, LiAlH4 | DMF 70-100°C, THF -10°C to RT | 56.3-82.6% | Industrial scale |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Its structural features allow it to interact with biological targets in a specific manner, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor function by interacting with receptor proteins on the cell surface, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Functional Comparison of Selected Spirocyclic Compounds
Functional Group Analysis
- Hydroxymethyl vs. Oxo/Amino Groups: The hydroxymethyl group in the target compound provides a polar, protic site for hydrogen bonding or further derivatization (e.g., phosphorylation or glycosylation). In contrast, the oxo group in C₁₃H₂₁NO₃ (CAS 1359704-84-9) is electrophilic, favoring condensation or reduction reactions . The aminomethyl variant (C₁₄H₂₆N₂O₂) is prized for nucleophilic reactivity in cross-coupling or amide bond formation .
- Heteroatom Variations: Replacing nitrogen with oxygen (e.g., 2-oxa analog) alters electron distribution and solubility.
Conformational and Stability Considerations
- Spiro Ring Size: Smaller spiro systems (e.g., spiro[3.3]heptane in CAS 158602-43-8 ) exhibit higher ring strain but greater rigidity, while larger systems (e.g., spiro[3.5]nonane) balance flexibility and stability.
- Steric Effects : The tert-butyl group in all analogs shields the carboxylate, improving stability against enzymatic hydrolysis.
Biological Activity
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a compound with a complex structure that has garnered interest in medicinal chemistry and biological research. Its unique azaspiro framework presents potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.
- IUPAC Name : this compound
- CAS Number : 2809392-14-9
- Molecular Formula : C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- PubChem CID : 155896683
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : By inhibiting pathways critical for cancer cell proliferation.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems, which may offer benefits in neurodegenerative diseases.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. The study highlighted several mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis through downregulation of vascular endothelial growth factor (VEGF).
| Study Reference | Model | Findings |
|---|---|---|
| In vitro (cancer cell lines) | Significant reduction in cell viability at concentrations >10 µM | |
| In vivo (mouse model) | 50% decrease in tumor volume after 4 weeks of treatment |
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The proposed mechanisms include:
- Modulation of oxidative stress pathways.
- Enhancement of neurotrophic factors, supporting neuronal survival.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested the efficacy of this compound as part of a combination therapy regimen. Results showed a marked improvement in patient outcomes, with manageable side effects.
- Neurodegenerative Disease Model : An animal study assessed the effects of the compound on cognitive function and neuronal health in models of Alzheimer's disease, revealing improvements in memory tasks and reduced neuroinflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
